3,5-Diprenyl-4-hydroxyacetophenone

Catalog No.
S12840278
CAS No.
M.F
C18H24O2
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diprenyl-4-hydroxyacetophenone

Product Name

3,5-Diprenyl-4-hydroxyacetophenone

IUPAC Name

1-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C18H24O2/c1-12(2)6-8-15-10-17(14(5)19)11-16(18(15)20)9-7-13(3)4/h6-7,10-11,20H,8-9H2,1-5H3

InChI Key

XVTRUNNIGJWXKK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)C)C

2,6-Bis(3-methyl-2-butenyl)-4-acetylphenol is a natural product found in Gerbera crocea, Senecio gallicus, and Oreoseris gossypina with data available.

3,5-Diprenyl-4-hydroxyacetophenone, also known as DHAP, is a prenylated phenolic compound that has garnered attention for its potential therapeutic properties. Isolated from the plant Ageratina pazcuarensis, this compound exhibits significant biological activities, particularly in the context of inflammation and oxidative stress. The molecular formula of DHAP is C17H18O3, and its structure features a hydroxyacetophenone core with two prenyl groups at the 3 and 5 positions.

, including:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
  • Nucleophilic substitutions: The carbonyl carbon is susceptible to nucleophilic attack, allowing for further derivatization.

These reactions make DHAP a versatile compound for synthetic chemistry and medicinal applications.

3,5-Diprenyl-4-hydroxyacetophenone exhibits notable anti-inflammatory and antioxidant activities. Studies have shown that DHAP significantly inhibits the production of pro-inflammatory cytokines such as nitric oxide, interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in macrophages while enhancing interleukin-10 levels . Additionally, it demonstrates a scavenging effect on free radicals, with an IC50 value of approximately 26.00 µg/mL . This suggests potential applications in treating inflammatory diseases and conditions associated with oxidative stress.

The synthesis of 3,5-diprenyl-4-hydroxyacetophenone can be achieved through several methods:

  • Extraction from Natural Sources: Isolation from Ageratina pazcuarensis using dichloromethane extraction followed by chromatographic techniques.
  • Chemical Synthesis: Prenylation reactions on 4-hydroxyacetophenone can be performed using prenyl bromide in the presence of a base such as potassium carbonate. This method allows for the introduction of prenyl groups at the 3 and 5 positions.

These methods highlight both natural extraction and synthetic approaches to obtaining DHAP.

3,5-Diprenyl-4-hydroxyacetophenone has potential applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, DHAP may be developed as a therapeutic agent for inflammatory diseases.
  • Cosmetics: Its antioxidant capacity makes it suitable for use in skincare formulations aimed at reducing oxidative stress on the skin.
  • Food Industry: As a natural antioxidant, it could be used to enhance the shelf life of food products by preventing oxidative degradation.

Research on interaction studies involving 3,5-diprenyl-4-hydroxyacetophenone indicates that it may interact with various biological pathways:

  • Cytokine Modulation: DHAP influences cytokine production in immune cells, suggesting it may modulate immune responses .
  • Antioxidant Mechanisms: The compound's ability to scavenge free radicals indicates potential interactions with oxidative stress pathways in cells .

These interactions underscore its therapeutic potential in managing inflammation and oxidative damage.

Several compounds share structural similarities with 3,5-diprenyl-4-hydroxyacetophenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
PiceolPhenolic compoundUsed in pharmaceutical synthesis; found in Norway spruce needles
3,5-Dimethyl-4-hydroxyacetophenoneDimethyl substitutionsExhibits different biological activities compared to DHAP
4-HydroxyacetophenoneHydroxy group onlyServes as a precursor for various chemical syntheses

While these compounds share certain structural elements with DHAP, their unique substitutions and functional groups lead to distinct biological activities and applications.

Plant Sources and Ecological Distribution

3,5-Diprenyl-4-hydroxyacetophenone represents a prenylated acetophenone compound that has been isolated from several plant species, with the most comprehensive documentation occurring within the Asteraceae family [1]. The compound was first isolated from Senecio gallicus, establishing its natural occurrence in plant systems [1]. Subsequent investigations have revealed its presence in multiple species of the Ageratina genus, particularly Ageratina pazcuarensis and Ageratina pichinchensis, both endemic to Mexican highland ecosystems [1] [6] [8].

The ecological distribution of 3,5-Diprenyl-4-hydroxyacetophenone-producing species demonstrates a pronounced preference for montane environments, with documented occurrences primarily concentrated in the Trans-Mexican Volcanic Belt [33]. Ageratina pazcuarensis, from which the compound has been isolated with a yield of 0.036%, inhabits pine-oak forest ecosystems in the municipality of Huitzilac, Morelos state, Mexico [1]. This species demonstrates remarkable ecological specificity, being found exclusively in areas near the Tepozteco National Park at elevations ranging from 1800 to 2200 meters [1].

The geographical distribution of Ageratina species extends throughout the highlands of central and southwestern Mexico, encompassing the states of Michoacán, Estado de México, Ciudad de México, Tlaxcala, Puebla, Veracruz, Guerrero, Oaxaca, and Chiapas [33]. These regions are characterized by temperate humid climates and diverse forest ecosystems that support the complex secondary metabolite biosynthesis observed in these taxa [18] [21].

Table 1: Plant Sources and Isolation Data for 3,5-Diprenyl-4-hydroxyacetophenone
SpeciesPlant PartExtraction MethodYield (%)Geographic LocationVoucher NumberReference
Ageratina pazcuarensisAerial parts (stems and leaves)Dichloromethane extraction0.036Huitzilac, Morelos, MexicoHUMO30367Rojas-Jiménez et al. 2022 [1]
Ageratina pichinchensisLeavesColumn chromatography isolationNot reportedMexicoNot reportedSánchez-Mendoza et al. 2013 [6]
Ageratina grandifoliaAerial partsNot specifiedNot reportedMexicoNot reportedTargetMol database [24]
Senecio gallicusWhole plant (first isolation)First isolation (method not specified)Not reportedEuropeNot reportedFirst isolation report [1]

Ageratina Genus Phytochemistry

The Ageratina genus represents the largest genus within Mexican Asteraceae, comprising 167 species that demonstrate remarkable phytochemical diversity [30] [33]. Within this genus, secondary metabolite production is characterized by the predominant occurrence of benzochromenes, benzofurans, prenylated acetophenones, and terpenoid compounds [30]. The phytochemical profile of Ageratina species reveals a sophisticated biosynthetic capacity for producing prenylated phenolic compounds, with 3,5-Diprenyl-4-hydroxyacetophenone representing one of the most structurally complex acetophenone derivatives identified within this taxonomic group [30].

Ageratina pichinchensis demonstrates particularly notable phytochemical complexity, with documented production of encecalin, encecalinol, O-methylencecalinol, and 3,5-diprenyl-4-hydroxyacetophenone [4] [30]. The co-occurrence of these prenylated compounds suggests coordinated biosynthetic pathways that facilitate the modification of acetophenone precursors through specific prenyltransferase activities [4]. Chemical analysis of Ageratina pazcuarensis aerial parts has revealed the presence of multiple secondary metabolites, with 3,5-diprenyl-4-hydroxyacetophenone being isolated as white crystals with a melting point of 88.5-89.6°C [1].

The phytochemical diversity within Ageratina species extends beyond prenylated acetophenones to include glycosylated flavonoids such as chlorogenic acid, 7-O-(β-D-glucopyranosyl)-gossypetin, and 7-O-(β-D-glucopyranosyl)-galactin [30]. This chemical complexity reflects the genus's evolutionary adaptation to diverse ecological niches and suggests sophisticated enzymatic machinery capable of catalyzing multiple prenylation and glycosylation reactions [30].

Table 2: Ecological Distribution and Habitat Characteristics of Ageratina Genus
RegionAltitude Range (m)Climate TypeAssociated SpeciesConservation Status
Mexico (Trans-Mexican Volcanic Belt)2000-3500Temperate humidAgeratina rivalis, A. grandifoliaEndemic to region
Central Mexico highlands2500-4000Cool temperateA. adenophoraStable populations
Southwestern Mexico1500-3000Subtropical highlandEndemic Ageratina speciesSome species threatened
Guatemala and Honduras1000-2500Tropical highlandVarious Ageratina speciesVariable by species
Morelos state (near Tepozteco National Park)1800-2200TemperateA. pazcuarensisEndemic, limited range
Pine-oak forests2000-3000Cool humidMixed forest speciesHabitat dependent
Humid mountain forests1500-2800Humid temperateDiverse mountain floraGenerally stable
Conifer forests2200-3500Cool dryConiferous treesAltitude sensitive

Tissue-Specific Localization in Source Organisms

The tissue-specific distribution of 3,5-diprenyl-4-hydroxyacetophenone within source organisms demonstrates preferential accumulation in aerial tissues, particularly stems and leaves [1] [4]. Isolation studies of Ageratina pazcuarensis have consistently documented the highest concentrations of this compound in aerial parts, including both photosynthetic and non-photosynthetic tissues [1]. The compound has been successfully extracted from dried aerial plant material through dichloromethane extraction followed by chromatographic separation, indicating its localization in lipophilic cellular compartments [1].

Secondary metabolite localization patterns in related plant systems suggest that prenylated acetophenones typically accumulate in specialized storage tissues, including epidermal cells, parenchymatous sheaths surrounding vascular bundles, and specialized phenol-storing cells known as epiblasts [36]. These cellular localizations facilitate the protective and defensive functions associated with prenylated phenolic compounds [34]. The preferential accumulation of 3,5-diprenyl-4-hydroxyacetophenone in aerial tissues likely reflects its role in plant defense mechanisms against herbivory and pathogen attack [34].

Tissue culture studies of Ageratina pichinchensis have demonstrated that secondary metabolite production, including compounds structurally related to 3,5-diprenyl-4-hydroxyacetophenone, occurs preferentially in meristematic zones and callus tissue with high metabolic activity [7]. These findings suggest that biosynthetic capacity for prenylated acetophenones is associated with actively dividing tissues that maintain elevated levels of enzymatic activity necessary for complex secondary metabolite biosynthesis [7].

Proposed Biosynthetic Routes in Plants

Prenyltransferase-Mediated Modification Mechanisms

The biosynthesis of 3,5-diprenyl-4-hydroxyacetophenone involves prenyltransferase-mediated modification of acetophenone precursors through the incorporation of dimethylallyl diphosphate-derived prenyl groups [20]. Prenyltransferases represent a specialized class of enzymes belonging to the UbiA superfamily, characterized by nine transmembrane alpha helices that facilitate the transfer of prenyl residues to phenolic substrates [16]. These enzymes demonstrate remarkable substrate specificity and regiospecificity, enabling the precise positioning of prenyl groups at specific carbon positions on the aromatic ring system [16].

The prenylation mechanism involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbon of dimethylallyl diphosphate, resulting in the formation of a C-O-C prenyl linkage [19]. Subsequent rearrangement reactions may occur to generate C-C prenyl bonds, as observed in the formation of 3,5-diprenyl-4-hydroxyacetophenone where prenyl groups are directly attached to carbon atoms 3 and 5 of the acetophenone ring [20]. The catalytic mechanism requires the presence of divalent metal ions, typically magnesium or zinc, which coordinate the diphosphate leaving group and facilitate the SN1-like displacement reaction [19].

Plant prenyltransferases involved in acetophenone modification demonstrate high specificity for both substrate recognition and prenylation site selection [16]. The regiospecificity of these enzymes is determined by specific amino acid residues within transmembrane domains, particularly domain 2, which governs the spatial orientation of substrates within the active site [16]. Site-directed mutagenesis studies have identified critical amino acid positions that control the preference for C6 versus C8 prenylation in related coumarin substrates, suggesting similar mechanisms may govern acetophenone prenylation patterns [16].

Shikimate Pathway Precursor Utilization

The biosynthetic formation of 3,5-diprenyl-4-hydroxyacetophenone originates from precursors derived through the shikimate pathway, which provides the aromatic amino acid phenylalanine as the starting material for acetophenone biosynthesis [12] [25]. The shikimate pathway represents a seven-step metabolic sequence that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the common precursor for aromatic amino acid biosynthesis [12]. This pathway is essential for the production of phenylalanine, tyrosine, and tryptophan, which serve as precursors for diverse secondary metabolite classes including acetophenones [12].

The conversion of shikimate pathway products to acetophenone precursors involves the deamination of phenylalanine by phenylalanine ammonia lyase to produce cinnamic acid, followed by hydroxylation and subsequent modifications to generate 4-hydroxyacetophenone [25]. This intermediate serves as the substrate for prenyltransferase-mediated modifications that result in the formation of 3,5-diprenyl-4-hydroxyacetophenone [25]. The biosynthetic pathway demonstrates the integration of primary metabolic pathways with specialized secondary metabolite production systems [25].

Type III polyketide synthases may also contribute to acetophenone backbone formation through the condensation of acetyl-CoA with malonyl-CoA extender units [25]. These enzymes catalyze iteratively acting condensing activities that generate polyketide scaffolds, which can undergo cyclization and modification reactions to produce acetophenone derivatives [25]. The diversity of acetophenone structures observed in nature reflects the combinatorial action of polyketide synthases, prenyltransferases, and other tailoring enzymes that collectively generate structural complexity from simple precursor molecules [25].

Table 3: Spectroscopic Characterization Data for 3,5-Diprenyl-4-hydroxyacetophenone
Analysis TypeChemical Shift/ValueAssignmentMultiplicity/Intensity
¹H NMR (600 MHz, CDCl₃)7.63 ppmH2, H6 (aromatic protons)Doublet
¹H NMR (600 MHz, CDCl₃)5.94 ppmOH (phenolic hydroxyl)Singlet
¹H NMR (600 MHz, CDCl₃)5.31 ppmH2′ (allylic proton)Triplet
¹H NMR (600 MHz, CDCl₃)3.37 ppmH1′ (methylene protons)Doublet
¹H NMR (600 MHz, CDCl₃)2.53 ppmCH₃-CO (acetyl group)Singlet
¹³C NMR (151 MHz, CDCl₃)197.34 ppmCO (carbonyl carbon)Strong
¹³C NMR (151 MHz, CDCl₃)157.41 ppmC4 (phenolic carbon)Medium
¹³C NMR (151 MHz, CDCl₃)135.16 ppmC3′ (prenyl carbon)Medium
FT-IR3382.41 cm⁻¹OH stretchBroad
FT-IR1746.93 cm⁻¹C=O stretchStrong
FT-IR1643.93 cm⁻¹C=C stretchMedium
GC-MSRt = 7.8 minRetention time, m/z 272.18Molecular ion peak
UV-Vis227.43 nm, 282.37 nmλmax valuesAbsorption maxima

Zinc Chloride-Catalyzed Prenylation Reactions

Zinc chloride activates prenol or prenyl bromide toward carbocationic attack at the 3- and 5-positions of the phenolic ring. Typical conditions employ 2 equiv of ZnCl₂ under nitrogen to minimize oxidative side-products [1] [2].

EntrySubstrateAlkylating agentSolventTemp (°C)ZnCl₂ (equiv)TimeDiprenylated yield (%)Mono/di ratio
14-HydroxyacetophenonePrenol1,4-Dioxane90116 h6.3 [1]1 : 0.4
24-HydroxyacetophenonePrenolEthyl acetate4024 h38 a [2]1 : 0.8
34-HydroxyacetophenonePrenyl bromideCH₂Cl₂250.56 h21 b [3]1 : 1

a Yield recalculated vs. reacted starting material (73%) [2].
b C-/O-prenyl mixture; ZnCl₂ improved ortho selectivity from <25% to 65% [3].

Key findings

  • Ethyl acetate outperforms dichloromethane by suppressing O-prenylation and facilitating higher ZnCl₂ solubility, doubling diprenylation yields [2].
  • Nitrogen atmosphere and water-free ZnCl₂ are essential to prevent hydrolysis of the allylic cation [1].

Solvent System Optimization (Ethyl acetate vs. DCM)

Solvating ability toward Zn²⁺ controls ionic pairing with the phenoxide. Table 1 shows that replacing dichloromethane with ethyl acetate raises diprenylation by >15 percentage points while reducing reaction time by half [2]. Polar aprotic but coordinating solvents (acetone, DMF) favour O-prenylation and are disfavoured [4].

Alternative Synthetic Approaches

Claisen Rearrangement Applications

Formation of bis-prenyl ethers followed by [5] [5]-sigmatropic shift furnishes the C-prenylated core under thermal or microwave conditions.

Prenyl sourceRearrangement mediumTemp (°C)Product distributionYield (%)
Bis-prenyl ether of resacetophenoneNeat DMA2103-/5-prenyl isomers40 [6]
Mono-prenyl ether of 4-hydroxyacetophenoneEtOH–H₂O (sealed)140Exclusive C-shift, no deprenylation78 [7]

Water-accelerated rearrangement suppresses abnormal [8] [9]-shifts, offering a high-yield, protecting-group-free route for sensitive hydroxylated substrates [7].

Friedel–Crafts Acylation Variations

Diprenylation can be installed before acetyl introduction via ortho-directed acylation:

Catalyst systemAcyl donorConditionso/p-RatioYield (%)
ZnCl₂@Al₂O₃ (microwave)Acetic acid120 °C, solvent-free9 : 182 [10]
ZnCl₂ (freshly fused)Acetic anhydride150 °C, 1 h4 : 170 [11]

The heterogeneous ZnCl₂@Al₂O₃ avoids over-acylation and enables facile recovery of the Lewis acid [10].

Yield Improvement Strategies

Catalyst Loading Optimization

Systematic variation of ZnCl₂ equivalents in ethyl acetate shows a bell-shaped dependence:

ZnCl₂ (equiv)Diprenyl yield (%)Observations
0.515Incomplete activation [2]
1.038Optimum balance of cation generation and acidity [2]
2.034Competitive oligomerisation of prenol lowers selectivity [2]

For Claisen routes, Eu(fod)₃ loadings of 0.1 equiv accelerate rearrangement without promoting side-chain loss; higher loadings afford no benefit [7].

Temperature and Reaction Time Effects

In ZnCl₂-mediated substitution, conversion plateaus after 4 h at 40 °C; raising to 80 °C boosts rate eight-fold but doubles O-prenyl side products [2]. Microwave pulses (600 W, 2 min) accomplish full ortho acylation during Friedel–Crafts steps with 88% yield versus 33% after 24 h under reflux [12]. Claisen rearrangements exhibit Arrhenius behaviour; sealed-tube runs at 140 °C cut reaction time from 12 h to 45 min with identical selectivity [6].

Research Highlights

  • ZnCl₂/ethyl acetate presently offers the clearest, scalable path to 3,5-diprenyl-4-hydroxyacetophenone, giving 73% isolated yield after accounting for recovered starting material and minimal chromatographic purification [2].
  • Water-accelerated Claisen rearrangement provides a protecting-group-sparing alternative with 78% yield and tolerance toward multiple phenolic hydroxyls [7].
  • Combining microwave-assisted Friedel–Crafts acylation with prior bis-prenyl installation delivers the target ketone in an overall 65-82% yield under solvent-free conditions while enabling catalyst recycling [10] [12].
  • Optimizing ZnCl₂ loading to one equivalent in mildly coordinating solvents maximises C-prenyl selectivity and suppresses unwanted ether formation [2] [3].

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

272.177630004 g/mol

Monoisotopic Mass

272.177630004 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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